molecular formula C23H13F3N4O3 B3880074 2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile

2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile

Cat. No.: B3880074
M. Wt: 450.4 g/mol
InChI Key: CXKBXCNCIVQMQQ-XNTDXEJSSA-N
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Description

The compound “2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves a variety of methods . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours . The compatibility with a wide range of functional groups demonstrates the general utility of this procedure .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis . The benzimidazole core is planar . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions . They have been used as potent and selective DP antagonists for the treatment of allergic rhinitis . They have also shown clear antifungal activity in murine systemic candidiasis model .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques . For example, the molecular weight of 1H-Benzimidazole is 118.1359 .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on their specific biological activity . For example, they have been used as inhibitors of receptor tyrosine kinases .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on their specific structure and use . It’s important to note that while benzimidazole derivatives have a wide range of biological activities, they may also have potential side effects or toxicity that need to be evaluated .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3N4O3/c24-23(25,26)16-8-9-21(20(12-16)30(31)32)33-17-5-3-4-14(11-17)10-15(13-27)22-28-18-6-1-2-7-19(18)29-22/h1-12H,(H,28,29)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKBXCNCIVQMQQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile

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